![molecular formula C10H10Cl2N2O2 B1595891 4-(2,6-Dichloroisonicotinoyl)morpholine CAS No. 57803-44-8](/img/structure/B1595891.png)
4-(2,6-Dichloroisonicotinoyl)morpholine
Overview
Description
4-(2,6-Dichloroisonicotinoyl)morpholine is a chemical compound with the molecular formula C10H10Cl2N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of morpholines, including 4-(2,6-Dichloroisonicotinoyl)morpholine, has been a subject of significant research. One common method involves the use of 1,2-amino alcohols and related compounds. A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis
The 4-(2,6-Dichloroisonicotinoyl)morpholine molecule contains a total of 27 bonds. There are 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 ether (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
4-(2,6-Dichloroisonicotinoyl)morpholine has a molecular weight of 261.1 g/mol . It is a solid substance .Scientific Research Applications
Antimicrobial and Antibiotic Modulation
Morpholine derivatives have been investigated for their antimicrobial properties and their ability to modulate antibiotic activity against multidrug-resistant strains. For instance, 4-(Phenylsulfonyl) morpholine has shown modulating activity against standard and multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. This suggests that similar compounds could potentially be used to enhance the efficacy of existing antibiotics against resistant microbial strains (Oliveira et al., 2015).
Drug Design and Development
The morpholine moiety is a common feature in numerous drugs due to its versatile biological and pharmacological properties. It is often utilized in medicinal chemistry for improving drug-like properties, including pharmacokinetics. Morpholine derivatives, by virtue of their scaffold, contribute to selective affinity for a wide range of receptors and are integral components of enzyme active-site inhibitors (Kourounakis et al., 2020).
Chemical Synthesis and Complexation
Morpholine derivatives have been applied in the synthesis of complex molecules, including those with potential therapeutic applications. For example, N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its derivatives have been synthesized and complexed with metals such as palladium(II) and mercury(II), highlighting their utility in organometallic chemistry and potential applications in catalysis or as ligands in metal-mediated reactions (Singh et al., 2000).
Scaffold in Medicinal Chemistry
Morpholine is a frequently used scaffold in medicinal chemistry, being a part of many bioactive molecules due to its contribution to biological activity and improved pharmacokinetic profiles. The synthesis of morpholines is of significant interest due to their relevance in drug discovery projects, indicating the importance of morpholine and its derivatives in the development of new therapeutic agents (Tzara et al., 2020).
properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-9(12)13-8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIGKPCMCFGSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973389 | |
Record name | (2,6-Dichloropyridin-4-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichloroisonicotinoyl)morpholine | |
CAS RN |
57803-44-8 | |
Record name | Morpholine, 4-(2,6-dichloroisonicotinoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,6-Dichloropyridin-4-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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